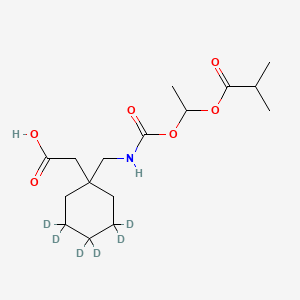
Gabapentin enacarbil-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gabapentin enacarbil-d6 is a deuterated form of gabapentin enacarbil, an extended-release prodrug of gabapentin. Gabapentin enacarbil is primarily used for the treatment of moderate to severe primary restless legs syndrome and postherpetic neuralgia. The deuterated version, this compound, incorporates deuterium atoms, which can enhance the metabolic stability and pharmacokinetic properties of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Gabapentin enacarbil-d6 is synthesized through a series of chemical reactions involving the incorporation of deuterium atoms. The synthesis typically starts with the preparation of 1-haloalkyl carbamate or carbonate intermediates. These intermediates are then coupled with carboxylic acids to form the diacid acetal skeleton, which is a key intermediate in the synthesis of this compound .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of solvents such as acetonitrile, ketones, ethers, esters, and hydrocarbons, along with tertiary amines like N-methylmorpholine and triethylamine .
Analyse Chemischer Reaktionen
Types of Reactions: Gabapentin enacarbil-d6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Gabapentin enacarbil-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of deuterium incorporation on chemical stability and reactivity.
Biology: Investigated for its potential effects on biological systems, particularly in relation to its parent compound, gabapentin.
Medicine: Used in clinical research to evaluate its efficacy and safety in treating conditions such as restless legs syndrome and postherpetic neuralgia
Industry: Employed in the development of new pharmaceutical formulations with improved pharmacokinetic properties.
Wirkmechanismus
Gabapentin enacarbil-d6 exerts its effects through its conversion to gabapentin in the body. The exact mechanism of action of gabapentin is not fully understood, but it is believed to involve the modulation of voltage-dependent calcium channels. Gabapentin binds to the alpha-2-delta subunit of these channels, reducing calcium influx and thereby decreasing the release of excitatory neurotransmitters .
Vergleich Mit ähnlichen Verbindungen
Gabapentin: The parent compound of gabapentin enacarbil-d6, used primarily for epilepsy and neuropathic pain.
Pregabalin: A structural analog of gabapentin, used for similar indications but with different pharmacokinetic properties.
Vigabatrin: Another analog of gamma-aminobutyric acid, used for epilepsy and infantile spasms.
Uniqueness: this compound is unique due to its deuterium incorporation, which can enhance its metabolic stability and prolong its therapeutic effects compared to its non-deuterated counterparts .
Eigenschaften
Molekularformel |
C16H27NO6 |
|---|---|
Molekulargewicht |
335.42 g/mol |
IUPAC-Name |
2-[3,3,4,4,5,5-hexadeuterio-1-[[1-(2-methylpropanoyloxy)ethoxycarbonylamino]methyl]cyclohexyl]acetic acid |
InChI |
InChI=1S/C16H27NO6/c1-11(2)14(20)22-12(3)23-15(21)17-10-16(9-13(18)19)7-5-4-6-8-16/h11-12H,4-10H2,1-3H3,(H,17,21)(H,18,19)/i4D2,5D2,6D2 |
InChI-Schlüssel |
TZDUHAJSIBHXDL-KETLRHEYSA-N |
Isomerische SMILES |
[2H]C1(CC(CC(C1([2H])[2H])([2H])[2H])(CC(=O)O)CNC(=O)OC(C)OC(=O)C(C)C)[2H] |
Kanonische SMILES |
CC(C)C(=O)OC(C)OC(=O)NCC1(CCCCC1)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 3-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]propanoate](/img/structure/B12426522.png)
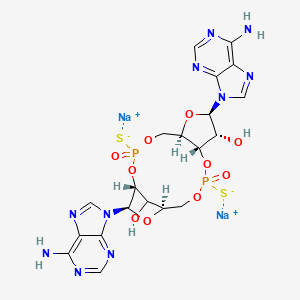

![N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-[ethyl(propan-2-yl)amino]-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide](/img/structure/B12426555.png)
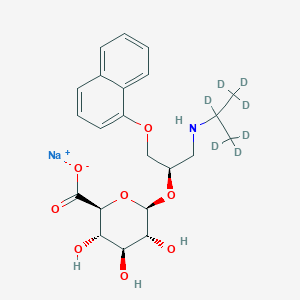
![disodium;2,3,4-trihydroxy-5-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-7,12-dihydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(2-sulfonatoethylamino)pentan-2-yl]-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]cyclohexane-1-carboxylate](/img/structure/B12426566.png)

![(2aS,4aS,10S,10aR,13aR)-1,2,2a,3,4,4a,10,10a,11,12,13,13a-Dodecahydro-7,9-dihydroxy-2,2,4a-trimethyl-13-methylene-10-phenylbenzo[b]cyclobuta[5,6]cyclonona[1,2-e]pyran-6,8-dicarboxaldehyde](/img/structure/B12426582.png)
![(2S)-2-[[(2S)-2-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoic acid](/img/structure/B12426587.png)

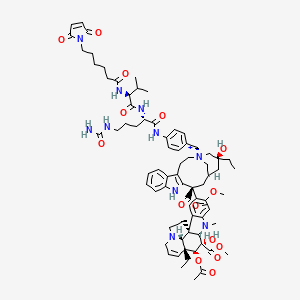

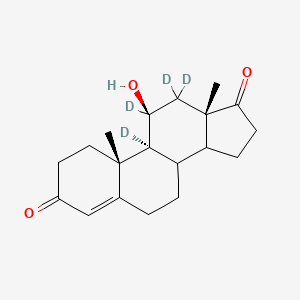
![[2-[[2-(4-Methoxyphenyl)benzotriazol-5-yl]amino]-2-oxoethyl] nitrate](/img/structure/B12426617.png)
